Cas no 50-57-7 (Lysipressin)

Lysipressin structure
Lysipressin structure
商品名:Lysipressin
CAS番号:50-57-7
MF:C46H65N13O12S2
メガワット:1056.2182
MDL:MFCD00076754
CID:33485
PubChem ID:329751488

Lysipressin 化学的及び物理的性質

名前と識別子

    • lypressin
    • Vasopressin (Lysine)
    • Vasopressin, 8-L-lysine
    • Lysipressin
    • (Lys⁸)-Vasopressin
    • [LYS8 ]-VASOPRESSIN
    • Lypressin Acetate
    • Lysipressin Acetate
    • Vasopressin, 8-​L-​lysine-
    • 8-lysine-vasopressin
    • c[Cys-Tyr-Phe-Gln-Asn-Cys]-Pro-Lys-Gly-NH2
    • CYFQNCPKG-NH2
    • Cys-Pro-Arg-Gly-NH2
    • CYS-TYR-PHE-GLN-ASN-CYS-PRO-LYS-GLY-NH2(DISULFIDE BRIDGE:CYS1-CYS6)
    • diapid
    • LVP
    • Lysine vasopressin
    • lysinepitressin
    • lysine-vasopressin
    • postacton
    • syntopressin
    • Vasopressin
    • Lyspressin
    • [Lys8]-Vasopressin
    • (2S)-N-[(2S)-6-Amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(10S,13S,19R)-19-amino-7-(2-a
    • Q27082434
    • Lipressina
    • DB14642
    • 8-L-Lysinevasopressin
    • UNII-7CZF3L922Y
    • Lypressin [USAN:BAN:INN]
    • Vasopressin-8-lysine
    • Tox21_112902
    • CS-5838
    • CHEMBL1200690
    • Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2[Disulfide Bridge: 1-6]
    • C75370
    • DTXCID8028501
    • CHEBI:94802
    • 3-(Phenylalanine)-8-lysine oxytocin
    • L-Lysine vasopressin
    • Tox21_113427
    • Lysine-ADH
    • 50-57-7 (free base)
    • (2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-(phenylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloeicos-4-yl]-oxomethyl]-2-pyrrolidinecarboxamide
    • [Lys8]-VasopressinLysine vasopressin
    • DTXSID8048575
    • GTPL2172
    • C46H65N13O12S2
    • BJFIDCADFRDPIO-DZCXQCEKSA-N
    • Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2, cyclic 1-6 disulfide
    • HY-P0004
    • Lysine-8-vasopressin
    • BRD-K93331255-001-01-2
    • MFCD00076754
    • Lipressina [DCIT]
    • Glycinamide, L-cysteinyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-lysyl-, cyclic (1>6)-disulfide
    • 1-[[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-(phenylmethyl)-1,2-dithia-5,8,11,14,17-pentaazacycloeicos-4-y
    • Lysylvasopressin
    • Vasopressin, 8-L-lysine-
    • NCGC00181743-01
    • C46-H65-N13-O12-S2
    • 7CZF3L922Y
    • [8-Lysine]vasopressin
    • EINECS 200-050-5
    • (S)-N-((S)-6-amino-1-((2-amino-2-oxoethyl)amino)-1-oxohexan-2-yl)-1-((4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-(4-hydroxybenzyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl)pyrrolidine-2-carboxamide
    • 1-{[(4R,7S,10S,13S,16S,19R)-19-Amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-(4-hydroxybenzyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl]carbonyl}-L-p rolyl-L-lysylglycinamide
    • [Lys8]AVP
    • Lysopressin
    • CAS-50-57-7
    • Lypressinum [INN-Latin]
    • l]carbonyl]-L-prolyl-N-(2-amino-2-oxoethyl)-
    • 50-57-7
    • (2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
    • D09PZZ
    • L-Cysteinyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-lysylglycinamide cyclic (1-6)-disulfide
    • Lypressinum
    • Vasopressin pig
    • BRN 4648365
    • (8-Lysine)vasopressin
    • (2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-(phenylmethyl)1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
    • CCG-270620
    • Lypressine [INN-French]
    • Vasopressin, 8-L-lysine- (7CI,8CI,9CI)
    • Lypressin [USAN:USP:INN:BAN]
    • 1,2-Dithia-5,8,11,14,17-pentaazacycloeicosane-10-propionamide
    • Schweine-Vasopressin
    • Lipresina
    • L-lysinamide,
    • 8-L-Lysine vasopressin
    • L-Cysteinyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-lysylglycinamide cyclic (1->6)-disulfide
    • Lipresina [INN-Spanish]
    • 19-amino-4-[2-[[5-amino-1-[(carbamoylmethyl)carbamoyl]pentyl]carbamoyl]-1-pyrrolidinylcarbonyl]-13-benzyl-7-(carbamoylmethyl)-16-p-hydroxybenzyl-6,9,12,15,18-pentaoxo- (6CI)
    • Lysine pitressin
    • SCHEMBL33287
    • Vasopressin (lysine form)
    • NCGC00181743-02
    • Lypressine
    • Oxytocin, 3-(L-phenylalanine)-8-L-lysine-
    • Lysipressin?
    • Lys Vasopressin
    • LYPRESSIN (USP-RS)
    • LYPRESSIN (USP IMPURITY)
    • 8-Lysine Vasopressin
    • Vasopressin, 8-Lysine
    • 8 Lysine Vasopressin
    • Vasopressin, Lysyl
    • Lysyl Vasopressin
    • L-8
    • NS00032082
    • H01BA03
    • L 8
    • AKOS030529559
    • LYPRESSIN (MART.)
    • Vasopressin, Lysine
    • L-CYSTEINYL-L-TYROSYL-L-PHENYLALANYL-L-GLUTAMINYL-L-ASPARAGINYL-L-CYSTEINYL-L-PROLYL-L-LYSYLGLYCINAMIDE CYCLIC (1->6)-DISULPHIDE
    • BRD-K93331255-001-02-0
    • MDL: MFCD00076754
    • インチ: 1S/C46H65N13O12S2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34/h1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69)/t28-,29-,30-,31?,32-,33?,34?,35-/m0/s1
    • InChIKey: BJFIDCADFRDPIO-KKSWSVFASA-N
    • ほほえんだ: S1C([H])([H])C([H])(C(N2C([H])([H])C([H])([H])C([H])([H])[C@@]2([H])C(N([H])[C@]([H])(C(N([H])C([H])([H])C(N([H])[H])=O)=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])=O)=O)N([H])C(C([H])(C([H])([H])C(N([H])[H])=O)N([H])C([C@]([H])(C([H])([H])C([H])([H])C(N([H])[H])=O)N([H])C([C@]([H])(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])N([H])C(C([H])(C([H])([H])C2C([H])=C([H])C(=C([H])C=2[H])O[H])N([H])C([C@]([H])(C([H])([H])S1)N([H])[H])=O)=O)=O)=O)=O

計算された属性

  • せいみつぶんしりょう: 1055.431707g/mol
  • ひょうめんでんか: 0
  • XLogP3: -3.9
  • 水素結合ドナー数: 13
  • 水素結合受容体数: 16
  • 回転可能化学結合数: 19
  • どういたいしつりょう: 1055.431707g/mol
  • 単一同位体質量: 1055.431707g/mol
  • 水素結合トポロジー分子極性表面積: 476Ų
  • 重原子数: 73
  • 複雑さ: 1960
  • 同位体原子数: 0
  • 原子立体中心数の決定: 8
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • 密度みつど: 1.31 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 1610.4°C at 760 mmHg
  • フラッシュポイント: 927.7°C
  • 屈折率: 1.58
  • PSA: 476.15000
  • LogP: 1.53610
  • じょうきあつ: 0mmHg at 25°C

Lysipressin セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: R20
  • セキュリティの説明: S36
  • RTECS番号:YW8659000
  • 危険物標識: Xn
  • セキュリティ用語:S36
  • リスク用語:R20
  • ちょぞうじょうけん:Powder -80°C 2 years   -20°C 1 year In solvent -80°C 6 months   -20°C 1 month

Lysipressin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L97340-5mg
Lysipressin
50-57-7
5mg
¥1086.0 2021-09-08
Apollo Scientific
BITH3033-100mg
Lypressin
50-57-7
100mg
£409.00 2025-02-22
TRC
L503005-100mg
Lypressin
50-57-7
100mg
$1803.00 2023-05-18
ChemScence
CS-5838-2mg
Lysipressin
50-57-7 99.76%
2mg
$72.0 2022-04-27
Apollo Scientific
BITH3033-25mg
Lypressin
50-57-7
25mg
£135.00 2025-02-22
TargetMol Chemicals
T11918-5 mg
Lysipressin
50-57-7 98%
5mg
¥ 867 2023-07-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
L860480-5mg
Lysipressin,Lypressin,Lysine vasopressin,[Lys8]-Vasopressin
50-57-7 BR
5mg
¥808.20 2022-01-14
Key Organics Ltd
AS-58162-10MG
Vasopressin, 8-L-lysine-
50-57-7 >97%
10mg
£210.42 2025-02-09
AAPPTec
P000769-10mg
[Lys8]-Vasopressin
50-57-7
10mg
$565.00 2024-07-19
MedChemExpress
HY-P0004-10mg
Lysipressin
50-57-7 98.02%
10mg
¥800 2024-04-18

Lysipressin 関連文献

Lysipressinに関する追加情報

Comprehensive Overview of Lysipressin (CAS No. 50-57-7): Mechanism, Applications, and Research Insights

Lysipressin, a synthetic peptide with the CAS registry number 50-57-7, is a vasopressin analog that has garnered significant attention in biomedical research due to its potential therapeutic applications. Structurally similar to endogenous vasopressin, Lysipressin exhibits unique pharmacological properties, making it a subject of interest for researchers exploring treatments for conditions like diabetes insipidus and cardiovascular disorders. Its molecular formula and precise chemical identification (CAS 50-57-7) ensure reproducibility in studies, aligning with the growing demand for standardized peptide therapeutics.

Recent advancements in peptide synthesis and drug delivery systems have revitalized interest in Lysipressin as a model compound. Researchers are investigating its stability, bioavailability, and receptor-binding affinity—key factors highlighted in trending queries such as "peptide-based drug development" and "vasopressin analogs in clinical trials." The compound's ability to modulate water reabsorption in renal tubules positions it as a candidate for addressing polyuria, a symptom frequently searched in conjunction with diabetes insipidus management.

From a biochemical perspective, Lysipressin (CAS 50-57-7) interacts with V2 receptors in the kidneys, a mechanism often compared to desmopressin, another vasopressin derivative. This similarity fuels discussions in forums and publications about "vasopressin receptor selectivity" and "peptide half-life optimization," topics that dominate academic and pharmaceutical SEO trends. Notably, its synthetic origin avoids ethical concerns associated with animal-derived hormones, resonating with the rising emphasis on sustainable and synthetic biology solutions.

In preclinical studies, Lysipressin has demonstrated promise in enhancing cardiovascular homeostasis, a hotspot in current research given the global focus on heart health. Its potential to regulate blood pressure without inducing severe vasoconstriction aligns with searches for "safer vasopressin alternatives" and "peptides for hypertension." However, challenges like enzymatic degradation and route of administration (e.g., nasal vs. injectable) remain active areas of investigation, reflecting common user queries about "peptide stability in vivo."

The commercial landscape for Lysipressin (CAS 50-57-7) is evolving, with suppliers emphasizing GMP-grade synthesis to meet regulatory standards—a critical factor for laboratories addressing compliance-related searches like "FDA-approved peptide suppliers." Analytical techniques such as HPLC and mass spectrometry are routinely employed for purity verification, a detail frequently sought by quality control professionals.

Looking ahead, the integration of Lysipressin into personalized medicine frameworks could unlock novel applications. With AI-driven drug discovery gaining traction, this compound’s well-documented profile (CAS 50-57-7) serves as a benchmark for "machine learning in peptide design," a rapidly growing search term. Collaborative studies between computational biologists and pharmacologists may further elucidate its untapped potential, bridging gaps highlighted in queries like "next-generation peptide therapeutics."

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:50-57-7)Lysipressin
A828182
清らかである:99%
はかる:50mg
価格 ($):188.0